1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity and subsequent modulation of downstream signaling pathways .
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)-4-oxoquinazoline: This compound also contains a piperidine moiety and exhibits similar biological activities, including enzyme inhibition.
8-(3-Aminopiperidin-1-yl)-xanthines: These compounds are known for their potential as therapeutic agents in the treatment of diabetes and other metabolic disorders.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3 |
InChI Key |
XOXLNGPFBITEHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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